

# Application Note: Spectroscopic Characterization & Resolution of 17-epi-Desogestrel

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## Compound of Interest

Compound Name: 17-epi-Desogestrel

Cat. No.: B1160330

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-pregn-4-en-20-yn-17

-ol)[1]

## Executive Summary

In the development of third-generation progestogens like Desogestrel, the rigorous identification of stereoisomers is a critical regulatory requirement (ICH Q3A/Q3B).[1] The **17-epi-desogestrel** impurity represents a specific challenge: it is a diastereomer (epimer) of the active pharmaceutical ingredient (API) differing only in the spatial arrangement at Carbon-17.[1] Unlike oxidation impurities (e.g., Desogestrel Impurity C/Ketone), the epi-isomer shares the exact molecular mass (310.48 g/mol) and similar fragmentation patterns with the API, rendering standard low-resolution MS insufficient.[1]

This guide provides a definitive protocol for distinguishing **17-epi-desogestrel** from Desogestrel using Nuclear Magnetic Resonance (NMR) as the primary structural proof and High-Performance Liquid Chromatography (HPLC) for routine quantification.[1]

## Structural Analysis & Stereochemistry

To resolve these compounds, one must understand the 3D-spatial relationship between the angular ethyl group at C13 and the substituents at C17.[1]

- Desogestrel (API): Contains a 13

-ethyl group and a 17

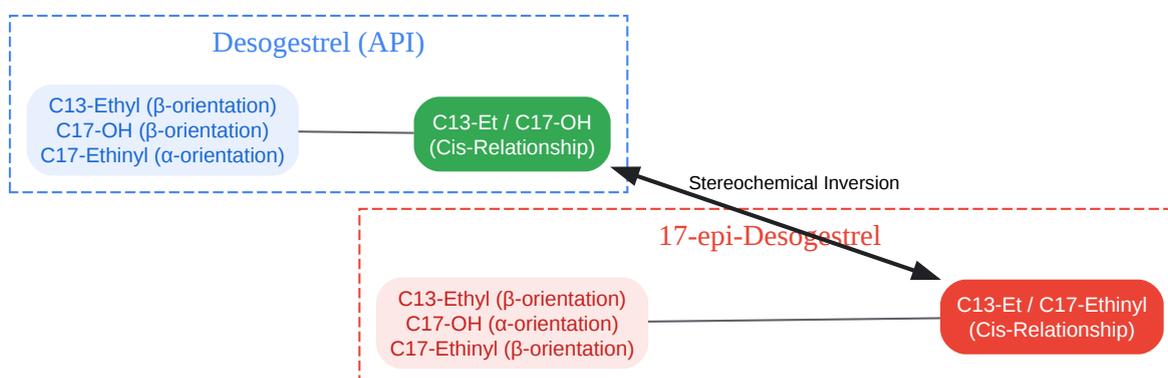
-hydroxyl group.[1] The ethinyl group is in the 17 position.[1]

- **17-epi-Desogestrel:** The stereocenter at C17 is inverted. It contains a 17

-hydroxyl group and a 17

-ethinyl group.[1]

## Visualization of Stereochemical Inversion



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Figure 1: Stereochemical relationship between Desogestrel and its 17-epimer.[1] The key differentiator is the spatial proximity of the C13-angular group to the C17 substituents.[1]

## Method 1: NMR Spectroscopy (Structural Confirmation)[1]

Principle: NMR is the only self-validating method for this application. We utilize the Nuclear Overhauser Effect (NOE), which depends on the through-space distance ( $< 5 \text{ \AA}$ ) between protons.[1]

## Experimental Protocol

- Instrument: 500 MHz or higher (600 MHz recommended for resolution of steroid skeletal protons).
- Solvent:  
  
(Chloroform-d) is preferred for resolution of the ethinyl proton;  
  
if exchangeable -OH protons are the focus.[1]
- Concentration: 5–10 mg in 0.6 mL solvent.
- Temperature: 298 K.

## Diagnostic Signals (Chemical Shift & NOE)

The angular C13-Ethyl group (specifically the methyl triplet) and the C21-Ethinyl proton are the reporter signals.[1]

Feature	Desogestrel (API)	17- <i>epi</i> -Desogestrel	Mechanistic Explanation
C13-Ethyl ( )	~0.90 ppm (Triplet)	Shifted (typically upfield)	The magnetic anisotropy of the C17-triple bond affects the angular ethyl group differently when the triple bond is vs .[1]
C21-Ethynyl (-C CH)	~2.5–2.6 ppm	Distinct Shift	The acetylenic proton environment changes due to proximity to the C13-ethyl group.[1]
NOESY Correlation (Key)	Strong NOE between C13-Ethyl and C17-OH (if visible) or lack of NOE to Ethynyl-H.	Strong NOE between C13-Ethyl and C21-Ethynyl-H.[1]	In the <i>epi</i> form, the ethynyl group is (cis to C13-ethyl), placing the acetylenic proton in close spatial proximity to the ethyl group.[1]

## Validation Check:

- Acquire 1D NMR.
- Acquire 2D NOESY (mixing time 300–500 ms).[1]
- Pass Criteria: For **17-*epi*-desogestrel**, you must observe a cross-peak between the C13-ethyl signals and the acetylenic proton.[1] In the API, this cross-peak is absent or significantly weaker.[1]

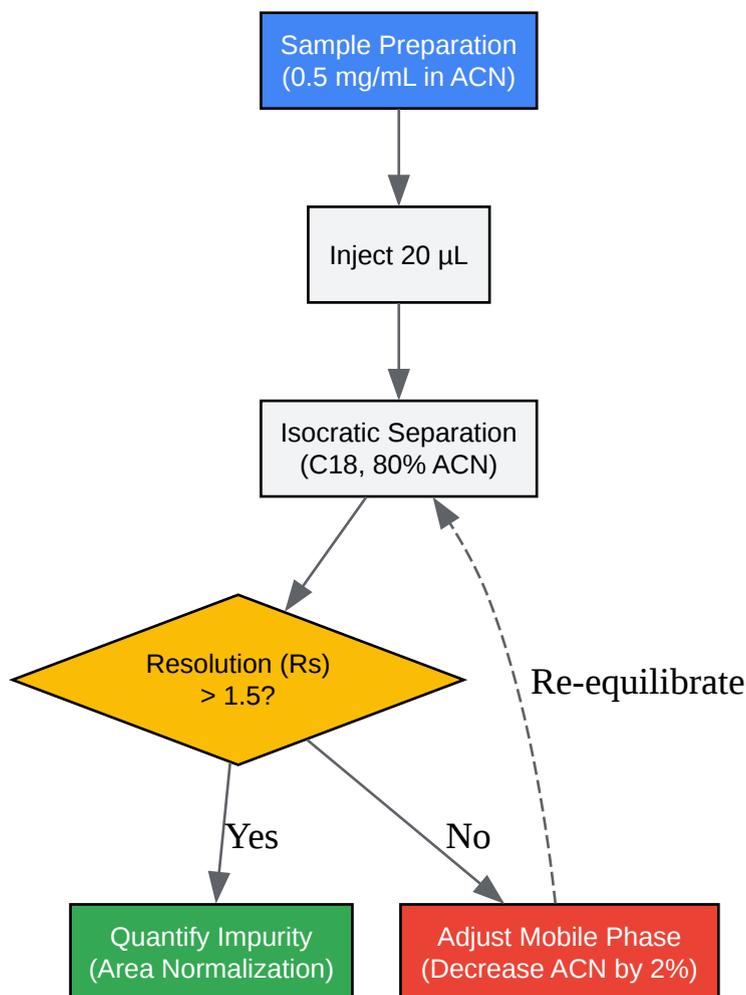
## Method 2: HPLC-UV (Routine Quantification)[1]

While NMR confirms identity, HPLC is required for purity analysis. The epimers have identical values but slightly different hydrophobic surface areas, allowing separation on high-efficiency C18 columns.[1]

### Chromatographic Protocol

- Column: High-density C18 (e.g., Zorbax SB-C18 or equivalent), 4.6 x 250 mm, 5  $\mu$ m.[1][2]
- Mobile Phase: Isocratic elution is often sufficient for epimer separation due to consistent interaction times.
  - Solvent A: Water (Milli-Q grade)[1][2]
  - Solvent B: Acetonitrile (HPLC Grade)[1]
  - Ratio: 20:80 (Water:ACN) or optimized to 15:85 for faster elution.
- Flow Rate: 1.0 - 1.5 mL/min.[1]
- Detection: UV at 210 nm (Desogestrel has weak UV absorption; 210 nm targets the end-absorption of the alkene/alkyne).[1]
- Temperature: 30°C (Control is critical; temperature fluctuations shift relative retention of epimers).[1]

### System Suitability Workflow



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Figure 2: HPLC decision tree for resolving Desogestrel epimers.

## Distinction from "Impurity C"

It is vital for the analyst not to confuse **17-epi-desogestrel** with Desogestrel Impurity C (EP/BP nomenclature).[1]

- **17-epi-Desogestrel:**

(Isomer).[1]

- Impurity C: 13-ethyl-11-methylene-gon-4-en-17-one (

).[1][3][4][5][6] This is the 17-keto derivative (Desogestrel without the ethynyl group).[1]

- Differentiation: Impurity C will have a significantly different retention time (more polar) and a distinct Mass Spectrum (Mass 284.4 vs 310.5).

## References

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